4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FNO4/c1-12(2,3)19-11(18)15-8-13(14)6-4-9(5-7-13)10(16)17/h9H,4-8H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWGZLMBTLJGFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC(CC1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid, also known by its CAS number 284493-72-7, is a synthetic compound featuring a cyclohexane core with a fluoro substituent and an amino acid derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological systems and therapeutic applications.
Molecular Structure
The molecular formula of this compound is C14H18FNO4, with a molecular weight of approximately 283.299 g/mol. The structural representation includes:
- Cyclohexane ring : A six-membered carbon ring.
- Fluorine atom : Substituted at the para position of the phenyl group.
- Amino acid derivative : Featuring a tert-butoxycarbonyl (Boc) protective group.
Chemical Structure Table
| Property | Value |
|---|---|
| Molecular Formula | C14H18FNO4 |
| Molecular Weight | 283.299 g/mol |
| IUPAC Name | This compound |
| CAS Number | 284493-72-7 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor for certain matrix metalloproteinases (MMPs), which are crucial in various physiological processes, including tissue remodeling and inflammation .
Case Studies and Research Findings
- MMP Inhibition Studies : Research has indicated that carboxylic acids based on cyclohexylglycine scaffolds exhibit significant inhibitory effects on MMPs. This suggests that derivatives like this compound could be developed as therapeutic agents for conditions involving excessive MMP activity, such as cancer metastasis and arthritis .
- Antidepressant Potential : Compounds structurally similar to this compound have been explored for their potential antidepressant effects. They may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
- Buffering Capacity : The compound's buffering capacity has been evaluated in biological systems, maintaining pH levels conducive to cellular processes. This property is particularly useful in experimental settings where pH stability is crucial for enzyme activity.
Comparative Analysis with Similar Compounds
To better understand the unique biological properties of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Aminomethyl)cyclohexane-1-carboxylic acid | Lacks fluoro substitution; contains only an amino group | Potentially different reactivity |
| 3-(Fluorophenyl)-3-amino propanoic acid | Similar core structure but different substituents | Antidepressant effects reported |
| 3-tert-butoxycarbonyl amino acids | Various amino acid derivatives with protective groups | Diverse pharmacological activities |
Q & A
Q. What are the key synthetic challenges in preparing 4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid, and how can they be addressed?
The synthesis of this compound involves multi-step reactions requiring precise control of functional group compatibility. Key challenges include:
- Fluorine Incorporation : Selective fluorination at the cyclohexane ring must avoid side reactions with sensitive groups like the Boc-protected amine [(2-methylpropan-2-yl)oxycarbonylamino].
- Amide Bond Formation : Coupling the Boc-protected amine to the cyclohexane backbone requires anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) to minimize hydrolysis .
- Carboxylic Acid Stability : The terminal carboxylic acid group may require protection (e.g., as a methyl ester) during synthesis to prevent unwanted reactivity .
Methodological Solution : Use orthogonal protecting groups (e.g., tert-butyl for carboxylic acid, Boc for amine) and optimize reaction conditions (e.g., low temperature for fluorination) .**
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Note : High-resolution MS (HRMS) is critical for verifying the molecular formula due to the compound’s complexity .
Q. How can researchers screen for potential biological activity of this compound?
- Enzyme Inhibition Assays : Test interactions with cyclooxygenase (COX) or proteases, given structural similarities to known bioactive cyclohexane derivatives .
- Cellular Uptake Studies : Use fluorescent labeling (e.g., FITC conjugation) to track intracellular localization .
- In Silico Docking : Prioritize targets using molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity to receptors like GPCRs .
Experimental Design : Include positive controls (e.g., ibuprofen for COX inhibition) and validate results with dose-response curves .
Advanced Research Questions
Q. What reaction mechanisms explain the stability of the Boc-protected amine under acidic conditions?
The Boc group [(2-methylpropan-2-yl)oxycarbonyl] is stable in mild acids (e.g., acetic acid) but cleaved by strong acids (e.g., TFA). The tert-butyloxycarbonyl group’s steric bulk shields the amine from nucleophilic attack, while electron-withdrawing effects stabilize the carbonyl against hydrolysis .
Mechanistic Insight : Under acidic conditions, protonation of the carbonyl oxygen facilitates cleavage via a six-membered transition state, releasing CO₂ and the free amine .
Q. How can computational modeling predict the compound’s reactivity in catalytic hydrogenation?
- DFT Calculations : Use Gaussian or ORCA to model the cyclohexane ring’s conformational flexibility and predict hydrogenation sites (e.g., equatorial vs. axial fluorine).
- Transition State Analysis : Identify energy barriers for hydrogen addition to the cyclohexane carbocation intermediate .
Validation : Compare computed activation energies with experimental kinetics (e.g., via GC-MS monitoring) .
Q. What strategies resolve contradictory data in bioactivity studies (e.g., varying IC₅₀ values across assays)?
- Assay Standardization : Control variables like pH (critical for carboxylic acid ionization) and solvent polarity (DMSO vs. aqueous buffers) .
- Metabolite Profiling : Use LC-MS to rule out degradation products interfering with activity measurements .
- Orthogonal Assays : Confirm results with unrelated methods (e.g., SPR for binding affinity vs. cell-based viability assays) .
Q. How does the stereochemistry of the cyclohexane ring influence pharmacological properties?
- Cis vs. Trans Isomers : Use chiral HPLC or X-ray crystallography to separate and characterize isomers.
- Impact on Bioactivity : The equatorial position of the fluorine atom may enhance membrane permeability, while axial placement could improve target binding .
Case Study : Compare the logP and IC₅₀ of cis/trans isomers to correlate stereochemistry with pharmacokinetics .
Q. What are the limitations of current synthetic routes, and how can they be improved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
